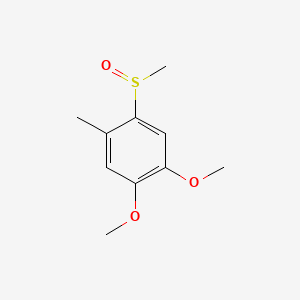
ヨウ化臭素(I)
説明
Iodine monobromide is an interhalogen compound with the chemical formula IBr. It is a dark red solid that melts near room temperature. This compound is known for its use in iodometry and serves as a source of positively charged iodine ions. Iodine monobromide is similar to iodine monochloride in its properties and applications .
科学的研究の応用
Iodine monobromide has several scientific research applications, including:
Organic Synthesis: It is used as a powerful iodinating agent in the synthesis of polyketide structural units and other complex organic molecules.
Iodometry: Iodine monobromide is employed in iodometric titrations to determine the concentration of various substances.
Radioiodinated Compounds: It is involved in the synthesis of radioiodinated fatty acids for heart imaging.
Cleavage of Carbon-Metal Bonds: Iodine monobromide is used in the cleavage of carbon-metal bonds in organometallic chemistry.
作用機序
Target of Action
Iodine monobromide (IBr) is an interhalogen compound that serves as a source of I+ . It is primarily used as an electrophile in the synthesis of polyketide structural units . Its targets are typically carbon-metal bonds, alkenes, steroidal ketones, and aldehydes .
Mode of Action
IBr interacts with its targets through electrophilic addition and α-bromination . It can form charge-transfer (CT) adducts with Lewis donors . This interaction results in the cleavage of carbon-metal bonds and the bromination of steroidal ketones and aldehydes .
Biochemical Pathways
It is known that ibr plays a role in the diastereoselective cyclizations of homoallylic carbonates . This suggests that IBr may influence the formation and transformation of these carbonates in biochemical pathways.
Result of Action
The primary result of IBr’s action is the iodination of target compounds, which can lead to significant changes in their chemical properties . For example, the α-bromination of steroidal ketones and aldehydes can result in the formation of new compounds with potentially different biological activities .
Action Environment
The action, efficacy, and stability of IBr can be influenced by various environmental factors. For instance, the presence of Lewis donors can enable IBr to form CT adducts . Additionally, the temperature can affect the state of IBr, which is a dark red solid that melts near room temperature . Therefore, the environment in which IBr is used can significantly impact its reactivity and effectiveness.
生化学分析
Biochemical Properties
Iodine monobromide plays a significant role in biochemical reactions due to its ability to act as an electrophile. It is commonly used in iodometry, where it serves as a source of I+. This property allows iodine monobromide to interact with various enzymes, proteins, and other biomolecules. For instance, it can form charge-transfer adducts with Lewis donors, which can influence the activity of certain enzymes and proteins . The interactions between iodine monobromide and these biomolecules are primarily based on its Lewis acid properties, which are comparable to those of iodine monochloride and iodine .
Cellular Effects
Iodine monobromide can have various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to serve as a source of I+ allows it to participate in redox reactions within cells, potentially impacting the activity of redox-sensitive proteins and enzymes . Additionally, iodine monobromide’s interactions with cellular components can lead to changes in gene expression, further influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of iodine monobromide involves its ability to act as an electrophile and form charge-transfer adducts with Lewis donors. This interaction can lead to the inhibition or activation of specific enzymes and proteins. For example, iodine monobromide can inhibit enzymes involved in oxidative stress responses by forming adducts with their active sites . Additionally, the compound’s ability to serve as a source of I+ allows it to participate in redox reactions, which can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of iodine monobromide can change over time due to its stability and degradation properties. The compound is relatively stable at room temperature but can degrade over time, especially when exposed to light and moisture . Long-term studies have shown that iodine monobromide can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects include changes in gene expression and cellular metabolism, which can persist even after the compound has degraded .
Dosage Effects in Animal Models
The effects of iodine monobromide in animal models vary with different dosages. At low doses, the compound can have beneficial effects on cellular function by participating in redox reactions and influencing gene expression . At high doses, iodine monobromide can be toxic and cause adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed in studies, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
Iodine monobromide is involved in various metabolic pathways, particularly those related to redox reactions and iodine metabolism. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . For example, iodine monobromide can affect the activity of enzymes involved in the synthesis and degradation of thyroid hormones, which are crucial for regulating metabolism .
Transport and Distribution
Within cells and tissues, iodine monobromide is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . For instance, iodine monobromide can bind to proteins involved in iodine transport, facilitating its movement across cell membranes and into specific tissues .
Subcellular Localization
The subcellular localization of iodine monobromide is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For example, iodine monobromide may be localized to the mitochondria, where it can participate in redox reactions and influence mitochondrial function .
準備方法
Iodine monobromide can be synthesized through the direct combination of iodine and bromine gases. The reaction is as follows: [ \text{I}_2 + \text{Br}_2 \rightarrow 2 \text{IBr} ] This reaction is typically carried out under controlled conditions to ensure the proper formation of iodine monobromide .
In industrial settings, iodine monobromide is produced using similar methods but on a larger scale. The reaction conditions are carefully monitored to maintain the purity and yield of the compound.
化学反応の分析
Iodine monobromide undergoes various types of chemical reactions, including:
Oxidation and Reduction: Iodine monobromide can participate in redox reactions due to the presence of iodine in the +1 oxidation state and bromine in the -1 oxidation state.
Substitution Reactions: It is commonly used in electrophilic substitution reactions, where it acts as an iodinating agent.
Addition Reactions: Iodine monobromide can add to alkenes and alkynes, forming vicinal dihalides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to slightly elevated temperatures. Major products formed from these reactions include iodinated and brominated organic compounds.
類似化合物との比較
Iodine monobromide is similar to other interhalogen compounds such as iodine monochloride and iodine monofluoride. it is unique in its specific reactivity and applications.
特性
InChI |
InChI=1S/BrI/c1-2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEQRNSPHCCXSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrI | |
| Record name | iodine monobromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iodine_monobromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064862 | |
| Record name | Iodine bromide (IBr) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brownish-black solid; Soluble in water; [Merck Index] Black or violet crystalline solid with a pungent odor; Decomposes in water; [MSDSonline] | |
| Record name | Iodine monobromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8366 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
116 °C (decomposes) | |
| Record name | Iodobromine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8460 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in water, Soluble in water with decomposition, Soluble in carbon disulfide, glacial acetic acid, Soluble in alcohol, ether | |
| Record name | Iodobromine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8460 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
4.3 g/cu cm | |
| Record name | Iodobromine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8460 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals, purplish-black mass, Black orthorhombic crystals, Dark red solid, Brownish-black crystals or very hard solid | |
CAS No. |
7789-33-5 | |
| Record name | Iodine bromide (IBr) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodobromine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodine bromide (IBr) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodine bromide (IBr) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodine bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.236 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IODINE MONOBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0K622RD9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Iodobromine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8460 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
52 °C | |
| Record name | Iodobromine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8460 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


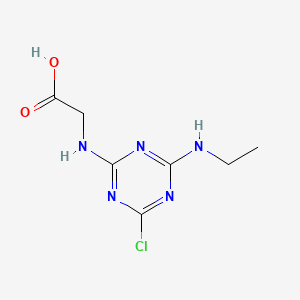



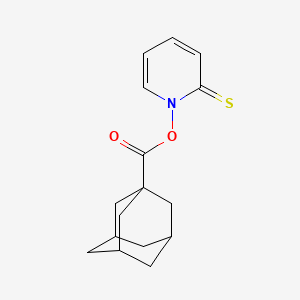
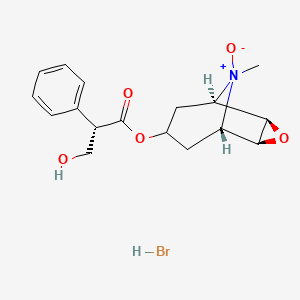

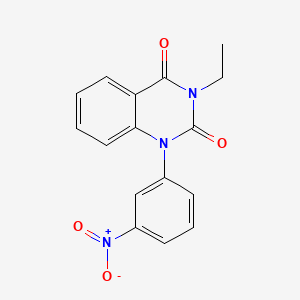
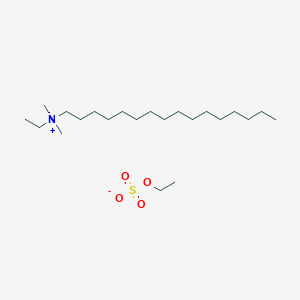


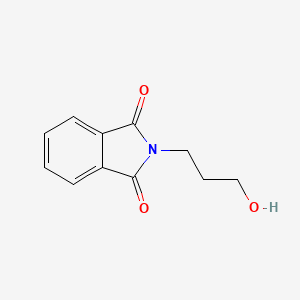
![2-[1-[2-[(4-Carbamimidoylbenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]piperidin-4-yl]oxyacetic acid](/img/structure/B1200215.png)
